molecular formula Br2Mg B1208553 Magnesium bromide (MgBr2) CAS No. 7789-48-2

Magnesium bromide (MgBr2)

Cat. No.: B1208553
CAS No.: 7789-48-2
M. Wt: 184.11 g/mol
InChI Key: OTCKOJUMXQWKQG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium bromide is an inorganic compound with the chemical formula MgBr2. It is composed of one magnesium atom and two bromine atoms. This compound is typically found as a white crystalline solid that is highly soluble in water. Magnesium bromide is known for its use in organic synthesis and as a sedative in medicine .

Future Directions

Magnesium bromide (MgBr2) was found to be an effective catalyst for the ring-expansion cationic polymerizations of isobutyl vinyl ether (IBVE) initiated by a “cyclic” hemiacetal ester (HAE) bond-based initiator leading to the syntheses of cyclic poly (IBVE)s . This could open up new avenues for the use of MgBr2 in polymer chemistry.

Mechanism of Action

Target of Action

Magnesium bromide (MgBr2) primarily targets the cationic polymerization of vinyl monomers . It acts as a catalyst in this process, facilitating the synthesis of complex organic molecules . It is particularly effective in the ring-expansion cationic polymerizations of isobutyl vinyl ether (IBVE) .

Mode of Action

MgBr2 interacts with its targets by initiating the polymerization process. It does this by acting as a catalyst for the ring-expansion cationic polymerizations of IBVE . The compound is initiated by a “cyclic” hemiacetal ester (HAE) bond-based initiator, leading to the syntheses of cyclic poly (IBVE)s . The choice of the quencher (e.g., DMF or DMSO) instead of methanol is crucial to the achievement .

Biochemical Pathways

The primary biochemical pathway affected by MgBr2 is the cationic polymerization of vinyl monomers . This pathway involves the transformation of monomers into polymers, a process that is crucial in the production of various synthetic materials .

Pharmacokinetics

It’s worth noting that mgbr2 is water-soluble and somewhat soluble in alcohol , which can influence its distribution and elimination in a hypothetical biological context.

Result of Action

The result of MgBr2’s action is the synthesis of cyclic poly (IBVE)s . This is achieved through the ring-expansion cationic polymerizations of IBVE . The resultant polymers have unique physical properties and functions, making them valuable in various industrial applications .

Action Environment

The action of MgBr2 can be influenced by environmental factors. For instance, the choice of the quencher is crucial to the achievement of the polymerization process . Additionally, the release of bromine compounds into the atmosphere contributes to ozone depletion , highlighting the importance of adhering to rigorous safety protocols and environmental regulations when using this compound .

Biochemical Analysis

Biochemical Properties

Magnesium bromide plays a significant role in biochemical reactions, particularly as a Lewis acid catalyst. It is involved in various organic synthesis reactions, such as aldol reactions . Magnesium bromide interacts with enzymes, proteins, and other biomolecules, modifying their catalytic properties. For instance, it has been used to enhance the catalytic properties of palladium on charcoal . Additionally, magnesium bromide has been used as a tranquilizer and anticonvulsant for treating nervous disorders .

Cellular Effects

Magnesium bromide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions. Magnesium bromide’s role as a Lewis acid catalyst allows it to participate in biochemical reactions that are crucial for cellular metabolism .

Molecular Mechanism

At the molecular level, magnesium bromide exerts its effects through binding interactions with biomolecules. As a Lewis acid, it can coordinate with electron-rich species, facilitating various chemical reactions. Magnesium bromide can also influence enzyme activity by either inhibiting or activating specific enzymes. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium bromide can change over time. The compound’s stability and degradation are important factors to consider. Magnesium bromide is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that magnesium bromide can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of magnesium bromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as acting as a tranquilizer or anticonvulsant. At higher doses, magnesium bromide can have toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Magnesium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role as a Lewis acid catalyst allows it to participate in reactions that are essential for metabolic processes .

Transport and Distribution

Within cells and tissues, magnesium bromide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of magnesium bromide are crucial for its biochemical and cellular effects .

Subcellular Localization

Magnesium bromide’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of magnesium bromide can affect its activity and function, as it interacts with various biomolecules within different cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium bromide can be synthesized through several methods:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Magnesium Chloride (MgCl2)
  • Magnesium Iodide (MgI2)
  • Magnesium Fluoride (MgF2)

Comparison:

Magnesium bromide stands out due to its unique combination of properties, making it valuable in both organic synthesis and medical applications.

Properties

IUPAC Name

magnesium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCKOJUMXQWKQG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Mg+2].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064865
Record name Magnesium bromide (MgBr2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7789-48-2
Record name Magnesium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7789-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Magnesium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium bromide (MgBr2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium bromide (MgBr2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of MgBr2 is prepared from 1,2-dibromo-ethane (6.76 g, 36 mmol, 4 eq) and magnesium (0.88 g, 36 mmol, 4 eq) in ether (80 ml) under a nitrogen atmosphere. A 2-lithio-furan solution is prepared under nitrogen atmosphere by adding a 1.6M solution of n-butyl-lithium in hexane (28 ml, 45 mmol, 5 eq) dropwise to a mixture of furan (3.1 g, 45 mmol, 5 eq) and TMEDA (5.2 g, 45 mmol, 5 eq) in anhydrous ether (100 ml) at −20° C. The mixture is then taken to reflux for 2 hours, cooled down to ambient temperature and MgBr2 in ether is added dropwise to the solution. A 1-piperidin-1-yl-cyclohexanecarbonitrile (1.7 g, 9 mmol, 1 eq) solution in ether is added dropwise at ambient temperature. The mixture is taken to reflux for 16 hours, cooled down to ambient temperature, then treated in the following manner: the mixture is poured gently into an ice-cooled saturated solution of NH4Cl, agitated for 30 minutes, extracted with ether; the ethereal phases are combined, then extracted three times with 10% HCl, and 20% NH4OH is added to the aqueous phase until neutrality. The aqueous phase is extracted with ether, the organic phase is washed with water, dried over Na2SO4, filtered and concentrated under vacuum. The crude product is purified by chromatography on alumina with CH2Cl2 as eluent in order to produce an oil (1.7 g, 76%).
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
28 mL
Type
reactant
Reaction Step Six
Name
Quantity
3.1 g
Type
reactant
Reaction Step Seven
Name
Quantity
5.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

44 ml of a tetrahydrofuran solution containing 0.06 mole of methyl magnesium bromide was added into a 200-ml four-necked flask provided with a stirrer and a drying tube filled with calcium chloride. There to was dropwise added, at room temperature in a nitrogen atmosphere, a solution of 7.5 g (0.05 mole) of 2-adamantanone dissolved in 30 ml of tetrahydrofuran, with the temperature of the mixture in the flask being controlled so as not to exceed 40° C. After the completion of the dropwise addition, the mixture was stirred at 50° C. for 3 hours. The proceeding of a reaction was confirmed by GC. As a result, magnesium bromide salt of 2-methyl-2-adamantanol was formed by nearly 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.06 mol
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.